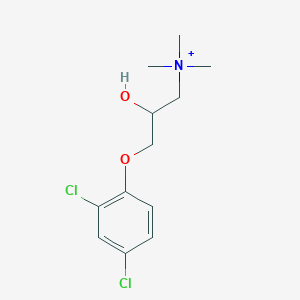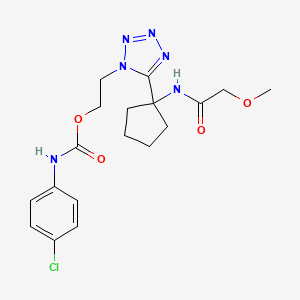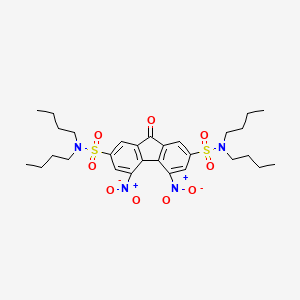
3-(2,4-dichlorophenoxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]TRIMETHYLAZANIUM: is a chemical compound known for its diverse applications in various fields It is characterized by the presence of a dichlorophenoxy group attached to a hydroxypropyl chain, which is further linked to a trimethylazanium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]TRIMETHYLAZANIUM typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form an intermediate, which is then reacted with trimethylamine to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed under specific conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, particularly involving the dichlorophenoxy group, where halogen atoms may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or acetone, and controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]TRIMETHYLAZANIUM is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may be used in assays to investigate enzyme activities or cellular signaling pathways.
Medicine: In medicine, the compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Industrially, it is used in the production of herbicides, pesticides, and other agrochemicals. Its unique chemical properties make it suitable for various formulations and applications .
Mecanismo De Acción
The mechanism of action of [3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]TRIMETHYLAZANIUM involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can bind to active sites, altering the activity of enzymes or modulating receptor functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparación Con Compuestos Similares
- 3-Chloro-2-hydroxypropyltrimethylammonium chloride
- 2,4-Dichlorophenoxyacetic acid
- 2,4-Dichlorophenoxybutyric acid
Comparison: Compared to these similar compounds, [3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]TRIMETHYLAZANIUM is unique due to its specific structural features, such as the hydroxypropyl chain and the trimethylazanium group. These features confer distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C12H18Cl2NO2+ |
|---|---|
Peso molecular |
279.18 g/mol |
Nombre IUPAC |
[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-trimethylazanium |
InChI |
InChI=1S/C12H18Cl2NO2/c1-15(2,3)7-10(16)8-17-12-5-4-9(13)6-11(12)14/h4-6,10,16H,7-8H2,1-3H3/q+1 |
Clave InChI |
IJEDRNYHHZRYNH-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CC(COC1=C(C=C(C=C1)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11710593.png)
![(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11710598.png)

![4,4'-methanediylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11710603.png)
![1-(5-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11710616.png)
![{(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11710622.png)
![2,4-dihydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11710633.png)

![2-[2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)ethoxy]phenol](/img/structure/B11710652.png)
![3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile](/img/structure/B11710657.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide](/img/structure/B11710663.png)
![6-phenyl-N-[(E)-phenylmethylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B11710674.png)
![2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B11710679.png)
![2-chloro-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710685.png)
